Cetrorelix

Catalog No.
S1495327
CAS No.
120287-85-6
M.F
C70H92ClN17O14
M. Wt
1431 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrorelix

CAS Number

120287-85-6

Product Name

Cetrorelix

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C70H92ClN17O14

Molecular Weight

1431 g/mol

InChI

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1

InChI Key

SBNPWPIBESPSIF-MHWMIDJBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Solubility

6.94e-03 g/L

Synonyms

Cetrorelix; 120287-85-6; Cetrorelix acetate; Cetrorelixum; Cetrotide; cetrorelix pamoate; LHRH, N-Ac-1-Nal(2)-2-Phe(pCl)-3-Pal(3)-6-Cit-10-Ala-; LHRH, N-acetyl-1-(3-(2-naphthyl)alanyl)-2-(4-chlorophenylalanyl)-3-(3-(3-pyridyl)alanyl)-6-citrulline-10-alanine-; N-acetyl-1-(3-(2-naphthyl)alanine)-2-(4-chlorophenylalanine)-3-(3-(3-pyridyl)alanine)-6-citrulline-10-alanine-LHRH; SB 75; SB-75

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C
  • Preventing Premature Ovulation

    During COS, multiple eggs are stimulated to develop in the ovaries using fertility drugs. However, a natural surge in luteinizing hormone (LH) can trigger premature ovulation, leading to the release of mature eggs before they can be retrieved. Cetrorelix effectively blocks the action of GnRH, thereby preventing the LH surge and ensuring the eggs remain in the ovaries until they are ready for retrieval PubMed: ).

  • Reducing Ovarian Hyperstimulation Syndrome (OHSS) Risk

    OHSS is a serious complication of COS, where the ovaries overstimulate and become enlarged and painful. Cetrorelix, by preventing premature ovulation, eliminates the need for human chorionic gonadotropin (hCG), a trigger for ovulation that also contributes to OHSS development. This significantly reduces the risk of OHSS in patients undergoing COS PubMed: ).

  • Optimizing Follicular Development

    Studies suggest Cetrorelix might offer advantages over GnRH agonists, another class of medications used for COS. Compared to GnRH agonists, Cetrorelix allows for a more rapid suppression of LH, potentially leading to a more controlled and synchronized follicular development PubMed: ).

It's important to note that the specific protocols and dosages of Cetrorelix used in research settings may differ from its clinical application. Additionally, ongoing research explores the potential use of Cetrorelix in other areas of reproductive medicine, such as preserving ovarian function during cancer treatment.

Other Potential Applications of Cetrorelix

Beyond ART, Cetrorelix is being explored for its potential applications in other areas of scientific research:

  • Diagnosing Ovarian Sources of Excess Testosterone

    Cetrorelix may offer a safe and convenient alternative to traditional methods for diagnosing the source of excess testosterone in postmenopausal women PubMed: ).

  • Protecting Ovarian Function During Chemotherapy

    Research suggests Cetrorelix might offer some protection against chemotherapy-induced ovarian damage in young women undergoing cancer treatment PubMed: ).

Physical Description

Solid

XLogP3

1.9

UNII

OON1HFZ4BA

Sequence

XXXSYXLRPA

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the inhibition of premature LH surges in women undergoing controlled ovarian stimulation
FDA Label
Prevention of premature ovulation in patients undergoing a controlled ovarian stimulation, followed by oocyte-pick-up and assisted-reproductive techniques.In clinical trials, Cetrotide was used with human menopausal gonadotropin (HMG), however, limited experience with recombinant follicule-stimulating hormone (FSH) suggested similar efficacy.

Therapeutic Uses

Cetrorelix is indicated for the inhibition of premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.
/EXPL THER/ This randomized, placebo-controlled, single-blind, experimental study was performed on 45 Wistar adult female rats ... . After the peritoneal implantation of endometrial tissue, rats were randomized to three equal intervention groups: (i) control group, (ii) leuprolide group, and (iii) cetrorelix group. Six weeks later, following implant volume measurements (volume-1) by performing a second laparotomy, saline (0.1 mL/rat) was administered subcutaneously to the control group once a week, leuprolide (0.075 mg/kg) subcutaneously to the leuprolide group twice at 4-week intervals and cetrorelix (0.001 mg/rat/day) subcutaneously to the cetrorelix group for 8 weeks. At the end of the treatment, by performing a third laparotomy, implant volumes were remeasured (volume-2) and implants were totally excised for histopathological examination. The volume-1 and volume-2 values within the groups, and stromal and glandular tissue scores between the groups were compared. In both the leuprolide group and the cetrorelix group, volume-2 as compared to volume-1 had significantly reduced (P < 0.01, P < 0.01 respectively), while there was no significant volume change in the control group (P > 0.05). In this group, when compared with the control group, glandular and stromal tissues had significantly lessened (P < 0.01, P < 0.01 respectively). Leuprolide and cetrorelix were found to have similar efficacy in the regression of both the size and the histological structure of experimental endometriotic implants.

Pharmacology

Cetrorelix is a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity. GnRH induces the production and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH) from the gonadotrophic cells of the anterior pituitary. Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced resulting in an LH-surge. This LH-surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis and subsequently luteinization as indicated by rising progesterone levels. Cetrorelix competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner.
Cetrorelix is a synthetic decapeptide which is structurally related to gonadotrophin-releasing hormone (luteinising-hormone releasing hormone). It acts as an LHRH antagonist. (from ASTA Medica)

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

H01CC02
H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01C - Hypothalamic hormones
H01CC - Anti-gonadotropin-releasing hormones
H01CC02 - Cetrorelix

Mechanism of Action

Cetrorelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner.
Cetrotide competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner. The onset of LH suppression is approximately one hour with the 3 mg dose and two hours with the 0.25 mg dose. This suppression is maintained by continuous treatment and there is a more pronounced effect on LH than on FSH. An initial release of endogenous gonadotropins has not been detected with Cetrotide, which is consistent with an antagonist effect.
GnRH induces the production and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH) from the gonadotrophic cells of the anterior pituitary. Due to a positive estradiol (E2) feedback at midcycle, GnRH liberation is enhanced resulting in an LH-surge. This LH-surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis and subsequently luteinization as indicated by rising progesterone levels.
The mechanisms through which luteinizing hormone (LH)-releasing hormone (LHRH) antagonists suppress pituitary gonadotroph functions and LHRH-receptor (LHRH-R) expression are incompletely understood. Consequently, we investigated the direct effect of LHRH antagonist cetrorelix in vitro on the expression of the pituitary LHRH-R gene and its ability to counteract the exogenous LHRH and the agonist triptorelin in the regulation of this gene. We also compared the effects of chronic administration of cetrorelix and triptorelin on the LHRH-R mRNA level and gonadotropin secretion in ovariectomized (OVX) and normal female rats. The exposure of pituitary cells in vitro to 3-min pulses of 1 nM LHRH or 0.1 nM triptorelin for 5 hr increased the LHRH-R mRNA level by 77-88%. Continuous perfusion of the cells with 50 nM cetrorelix did not cause any significant changes, but prevented the stimulatory effect of LHRH pulses on the receptor mRNA expression. In OVX rats, 10 days after administration of a depot formulation of cetrorelix, releasing 100 microg of peptide daily, the elevated LHRH-R mRNA level was decreased by 73%, whereas daily injection of 100 microg of triptorelin caused a 41% suppression. In normal female rats, cetrorelix treatment suppressed the LHRH-R mRNA level by 33%, but triptorelin increased it by 150%. The highly elevated serum LH levels in OVX rats and the normal LH concentration of cycling rats were rapidly and completely suppressed by cetrorelix. Triptorelin decreased the serum LH in OVX rats to the precastration level, but had no effect on basal LH in normal rats. Our results confirm that LHRH antagonists, such as cetrorelix, inhibit the gene expression of pituitary LHRH-R indirectly, by counteracting the stimulatory effect of LHRH. A rapid suppression of serum LH by LHRH antagonists would be advantageous in the treatment of sex hormone-dependent tumors and other conditions.
Cetrorelix binds with high affinity to luteinising hormone releasing hormone (LHRH) receptors, and labelled LHRH was shown to be displaced from the two classes of LHRH receptors by the compound. In vitro, cetrorelix dose-dependently inhibited the LHRH-mediated LH release in perfused rat pituitary cell systems. Further, in a recently established in vitro assay, cetrorelix proved to be a high affinity antagonist at the LHRH-receptor and dose-dependently blocked the signal transduction induced by LHRH.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Health Hazard

Other CAS

120287-85-6

Wikipedia

Cetrorelix

Drug Warnings

Cetrorelix should be prescribed by health care providers who are experienced in fertility treatment. Before starting treatment with cetrorelix acetate, pregnancy must be excluded.
Elevations in liver function test results including ALT (SGPT), AST (SGOT), gamma-glutamyltransferase (GGT, gamma-glutamyl transpeptidase, GGTP), and alkaline phosphatase up to 3 times the upper limit of normal were reported in 1-2% of patients receiving cetrorelix during controlled ovarian stimulation.
Caution is advised in patients with hypersensitivity to GnRH. Carefully monitor these patients after the first injection. A severe anaphylactic reaction associated with cough, rash, and hypotension was observed in 1 patient after 7 months of treatment with 10 mg/day cetrorelix in a study for an indication unrelated to infertility.
Local site reactions (e.g. redness, erythema, bruising, itching, swelling and pruritus) were reported. Usually, they were of a transient nature, mild intensity and short duration.
For more Drug Warnings (Complete) data for CETRORELIX (8 total), please visit the HSDB record page.

Biological Half Life

~62.8 hours
In humans, the terminal half-life values after iv and sc administration were 8-9 hr and 24-40 hr, respectively.
The terminal half-lives in rats after iv and sc administration were 1-2 hr and 7-14 hr, respectively ... .
Elimination half life: Single 3 mg dose: 62.8 hr (38.2-108 hr); Single 0.25 mg dose: 5.0 hr (2.4-48.8 hr); 0.25 mg daily for 14 days: dose: 20.6 hr (4.1-179.3 hr) /From table/
Half-lives of greater than or equal to 100 hr were observed mainly in organs of elimination (liver, kidney), spleen and in the organs containing LHRH binding sites.

Use Classification

Human drugs -> Cetrotide -> EMA Drug Category
Pituitary and hypothalamic hormones and analogues -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Cetrorelix is manufactured exclusively by classical fragment condensation on a kilogram scale. Two synthesis strategies proceed via either the N-terminal tripeptide (D-Nal1-D-Cpa2-D-Pal3) or the C-terminal tripeptide (Arg8-Pro9-D-Ala10)PEER REVIEWED**
Preparation: A.V. Schally, S. Bajusz, EP 299402 (1989 to Asta); eidem, US 4800191 (1989)

General Manufacturing Information

Cetrotide (cetrorelix acetate for injection) is indicated for the inhibition of premature LH surges in women undergoing controlled ovarian stimulation. /Acetate/
Cetrorelix is a man-made hormone that blocks the effects of Gonadotropin Releasing Hormone (GnRH). GnRH controls another hormone that is called luteinizing hormone (LH), which is the hormone that starts ovulation during the menstrual cycle. When undergoing hormone treatment sometimes premature ovulation can occur, leading to eggs that are not ready for fertilization to be released. Cetrorelix does not allow the premature release of these eggs to occur.

Storage Conditions

Cetrotide - 3 mg: Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F) [see USP Controlled Room Temperature]. Store the packaged tray in the outer carton. Cetrotide - 0.25 mg: Store refrigerated, 2-8 °C (36-46 °F). Store the packaged tray in the outer carton.

Dates

Modify: 2023-08-15
1: Zhang J, Zhou X, Chen Y, Zhang Q, Li Y, Zhe J, Chen X, Chen S. [Effects of
cetrorelix versus ganirelix in gonadotropin-releasing hormone antagonist cycles
for preventing premature luteinizing hormone surges and on clinical outcomes of
IVF-ET cycles]. Nan Fang Yi Ke Da Xue Xue Bao. 2019 Oct 30;39(10):1207-1212. doi:
10.12122/j.issn.1673-4254.2019.10.12. Chinese. PubMed PMID: 31801718.


2: Tepekoy F, Uysal F, Acar N, Ustunel I, Akkoyunlu G. The effect of GnRH
antagonist cetrorelix on Wnt signaling members in pubertal and adult mouse
ovaries. Histochem Cell Biol. 2019 Dec;152(6):423-437. doi:
10.1007/s00418-019-01817-0. Epub 2019 Oct 19. PubMed PMID: 31630211.


3: Jiang J, Gao S, Xu J. Efficacy and Safety of gonadotropin-releasing hormone
(GnRH) Agonists Triptorelin Acetate and Cetrorelix Acetate in Assisted
Reproduction. Med Sci Monit. 2018 Nov 8;24:7996-8000. doi: 10.12659/MSM.911345.
PubMed PMID: 30405094; PubMed Central PMCID: PMC6237043.


4: Nikpour F, Tayefi H, Mohammadnejad D, Akbarzadeh A. Adverse Effects of
Vincristine Chemotherapy on Cell Changes in Seminiferous Tubules and Cetrorelix
GnRH Antagonist Inhibitory Effects in Mice. Asian Pac J Cancer Prev. 2018 Mar
27;19(3):683-687. PubMed PMID: 29580040; PubMed Central PMCID: PMC5980841.


5: Dawood AS, Algergawy A, Elhalwagy A. Reduction of the cetrorelix dose in a
multiple-dose antagonist protocol and its impact on pregnancy rate and
affordability: A randomized controlled multicenter study. Clin Exp Reprod Med.
2017 Dec;44(4):232-238. doi: 10.5653/cerm.2017.44.4.232. Epub 2017 Dec 31. PubMed
PMID: 29376021; PubMed Central PMCID: PMC5783921.


6: Hebisha SA, Aboelazm BA, Sallam HN. GnRH Antagonist Cetrorelix Administration
Before hCG for Protection of Ovarian Hyperstimulation Syndrome. J Obstet Gynaecol
India. 2017 Aug;67(4):270-274. doi: 10.1007/s13224-016-0952-5. Epub 2016 Nov 29.
PubMed PMID: 28706366; PubMed Central PMCID: PMC5491409.


7: Wei S, Guo H, Gong Z, Zhang F, Ma Z. Triptorelin and cetrorelix induce immune
responses and affect uterine development and expressions of genes and proteins of
ESR1, LHR, and FSHR of mice. Immunopharmacol Immunotoxicol. 2016
Jun;38(3):197-204. doi: 10.3109/08923973.2016.1168432. Epub 2016 Apr 14. PubMed
PMID: 27075695.


8: Hooshfar S, Mortazavi SA, Piryaei M, Ramandi Darzi H, Shahsavari N, Kobarfard
F. Development and Validation of a Reversed-phase HPLC Method for Assay of the
Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms. Iran J
Pharm Res. 2014 Winter;13(Suppl):43-50. PubMed PMID: 24711828; PubMed Central
PMCID: PMC3977052.


9: Lai Q, Hu J, Zeng D, Hu J, Cai F, Yang F, Chen C, He X, Yang P, Yu Q, Zhang S,
Xu JF, Wang CY. Assessing the optimal dose for Cetrorelix in Chinese women
undergoing ovarian stimulation during the course of IVF-ET treatment. Am J Transl
Res. 2013 Dec 1;6(1):78-84. eCollection 2013. PubMed PMID: 24349624; PubMed
Central PMCID: PMC3853427.


10: Kåss AS, Førre OT, Fagerland MW, Gulseth HC, Torjesen PA, Hollan I.
Short-term treatment with a gonadotropin-releasing hormone antagonist,
cetrorelix, in rheumatoid arthritis (AGRA): a randomized, double-blind,
placebo-controlled study. Scand J Rheumatol. 2014;43(1):22-7. doi:
10.3109/03009742.2013.825007. Epub 2013 Nov 1. PubMed PMID: 24182325; PubMed
Central PMCID: PMC3913106.

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